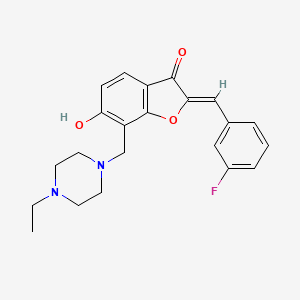

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O3 and its molecular weight is 382.435. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(Z)-7-((4-ethylpiperazin-1-yl)methyl)-2-(3-fluorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on available literature and research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzofuran backbone, which is known for various biological activities. The presence of the piperazine moiety is significant as it often enhances the pharmacological properties of compounds.

Molecular Formula: C22H28FN3O3

Molecular Weight: 397.48 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzyme Activity: Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, similar to other benzofuran derivatives.

- Receptor Modulation: The piperazine group may facilitate interactions with neurotransmitter receptors, potentially influencing neurological pathways.

- Antioxidant Properties: The hydroxy group in the benzofuran structure could contribute to antioxidant activity, which is beneficial in mitigating oxidative stress-related conditions.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |

| Neuroprotective | Shows promise in protecting neuronal cells from damage in models of neurodegenerative diseases. |

| Anti-inflammatory | Reduces inflammatory markers in vitro and in animal models, indicating potential for treating inflammatory diseases. |

| Antioxidant | Demonstrates free radical scavenging activity, contributing to its protective effects against oxidative stress. |

Case Studies and Research Findings

-

Anticancer Activity:

A study published in Cancer Letters demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. Mechanistic studies revealed that it induced apoptosis via the intrinsic pathway, evidenced by increased caspase-3 activity and PARP cleavage. -

Neuroprotective Effects:

In an experiment involving neuroblastoma cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction in cell death compared to controls. This was attributed to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. -

Anti-inflammatory Properties:

A recent investigation assessed the anti-inflammatory effects using a lipopolysaccharide (LPS) induced inflammation model in mice. The results indicated that administration of the compound significantly decreased levels of pro-inflammatory cytokines (TNF-alpha, IL-6) and reduced edema.

Safety Profile

While preliminary findings are promising, safety assessments are crucial for clinical translation. Toxicity studies have shown that at therapeutic doses, the compound does not exhibit significant adverse effects; however, long-term studies are necessary to fully understand its safety profile.

Applications De Recherche Scientifique

Biological Activities

-

Anti-inflammatory Properties

- Benzofuran derivatives, including the target compound, have shown significant anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL) levels, demonstrating their potential in managing chronic inflammatory disorders . For example, a related benzofuran derivative exhibited a 93.8% reduction in TNF levels and substantial inhibition of IL-1 and IL-8 .

-

Antioxidant Activity

- The antioxidant properties of benzofuran derivatives are noteworthy. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders . The ability to modulate oxidative stress pathways positions these compounds as potential therapeutic agents.

- Neuroprotective Effects

- Antitumor Activity

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. Modifications to the benzofuran scaffold can significantly influence biological activity:

- Substituent Effects : The introduction of different substituents on the benzofuran ring or piperazine moiety can enhance or diminish biological activity. For instance, variations in the piperazine ring structure have been shown to affect receptor affinity and selectivity .

- Hybridization Strategies : The molecular hybridization approach combines multiple pharmacophores into a single molecule, potentially leading to enhanced therapeutic profiles compared to individual components . This strategy is particularly relevant for developing multi-target drugs aimed at complex diseases.

Therapeutic Applications

- Chronic Inflammatory Diseases

- Neurodegenerative Disorders

- Cancer Therapy

Propriétés

IUPAC Name |

(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-[(3-fluorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O3/c1-2-24-8-10-25(11-9-24)14-18-19(26)7-6-17-21(27)20(28-22(17)18)13-15-4-3-5-16(23)12-15/h3-7,12-13,26H,2,8-11,14H2,1H3/b20-13- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRWDTVEVSGLDF-MOSHPQCFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.